cis-3-(Fluoromethyl)cyclobutan-1-ol

Medicinal Chemistry Lipophilicity Drug Design

cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS 2166690-12-4) is a cis-configured cyclobutane derivative bearing a fluoromethyl group at the 3-position and a hydroxyl group at the 1-position. Its molecular formula is C5H9FO with a molecular weight of 104.12 g/mol.

Molecular Formula C5H9FO
Molecular Weight 104.124
CAS No. 1779925-52-8
Cat. No. B2461413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Fluoromethyl)cyclobutan-1-ol
CAS1779925-52-8
Molecular FormulaC5H9FO
Molecular Weight104.124
Structural Identifiers
SMILESC1C(CC1O)CF
InChIInChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
InChIKeySOVULJRLJUMRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS 2166690-12-4) Technical Baseline: Stereochemistry and Physicochemical Profile


cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS 2166690-12-4) is a cis-configured cyclobutane derivative bearing a fluoromethyl group at the 3-position and a hydroxyl group at the 1-position . Its molecular formula is C5H9FO with a molecular weight of 104.12 g/mol . Predicted physicochemical properties include a LogP of 0.16, a boiling point of 145.4±5.0 °C, and a density of 1.1±0.1 g/cm³ [1]. The compound is commercially available at purities ≥98% and is intended exclusively for research and development use .

cis-3-(Fluoromethyl)cyclobutan-1-ol: Why Unspecified Stereochemistry and Unsubstituted Analogs Are Not Equivalent


Procurement of a non-stereospecific "3-(fluoromethyl)cyclobutan-1-ol" mixture (CAS 1779925-52-8) introduces undefined stereochemical heterogeneity that can irreproducibly alter reaction outcomes and biological target engagement . Similarly, the unsubstituted parent cyclobutanol lacks the fluoromethyl group, which is known to confer distinct lipophilicity and conformational bias essential for modern medicinal chemistry [1]. The following evidence quantifies these differences and justifies specification of the cis-defined building block.

cis-3-(Fluoromethyl)cyclobutan-1-ol Comparative Evidence: Quantified Differentiation from Cyclobutanol and Stereochemical Mixtures


Lipophilicity (LogP) Modulation: cis-Fluoromethyl Reduces LogP by ~0.44 Units vs. Unsubstituted Cyclobutanol

The predicted ACD/LogP of cis-3-(fluoromethyl)cyclobutan-1-ol is 0.16, compared to an experimental LogP of 0.6 for cyclobutanol [1][2]. This 0.44-unit reduction in lipophilicity is consistent with the electron-withdrawing effect of the fluoromethyl group and is expected to improve aqueous solubility and reduce non-specific protein binding in biological assays [3].

Medicinal Chemistry Lipophilicity Drug Design ADME Prediction

Boiling Point Elevation: cis-Fluoromethyl Increases Boiling Point by ~22°C vs. Cyclobutanol

The predicted boiling point of cis-3-(fluoromethyl)cyclobutan-1-ol is 145.4±5.0 °C at 760 mmHg, compared to an experimentally determined boiling point of 123 °C (at 733 mmHg) for cyclobutanol [1]. This 22.4 °C increase reflects the increased molecular weight and intermolecular interactions introduced by the fluoromethyl substituent, which can influence distillation and purification protocols.

Organic Synthesis Physical Properties Purification Process Chemistry

Stereochemical Integrity: Defined cis-Configuration Eliminates Diastereomeric Ambiguity Present in Non-Stereospecific Mixtures

cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS 2166690-12-4) is a single diastereomer with defined stereochemistry, whereas the non-stereospecific "3-(fluoromethyl)cyclobutan-1-ol" (CAS 1779925-52-8) is an undefined mixture of cis and trans isomers . The defined cis stereochemistry is essential for reproducible SAR studies, as the trans isomer may exhibit different receptor binding affinities and metabolic stability profiles [1].

Stereochemistry Chiral Synthesis Structure-Activity Relationship Quality Control

Physicochemical Property Tuning: Fluoromethyl Group Modulates pKa and Solubility in Accordance with Class-Level Structure–Property Relationships

A 2023 study by Demchuk et al. systematically evaluated the effect of fluoroalkyl substituents (CH2F, CHF2, CF3) on pKa and LogP for a series of cis- and trans-1,3-disubstituted cyclobutane building blocks [1]. The monofluoromethyl (CH2F) group, as present in the target compound, was shown to provide a balanced reduction in lipophilicity compared to the more lipophilic CF3 and CHF2 analogs, while maintaining suitable aqueous solubility for biological assays [1]. This structure–property relationship supports the selection of the CH2F-substituted cis building block as an optimal starting point for medicinal chemistry campaigns.

Drug Discovery Physicochemical Properties Fluorine Chemistry Lead Optimization

cis-3-(Fluoromethyl)cyclobutan-1-ol: Optimized Procurement Scenarios for Drug Discovery and Chemical Synthesis


Medicinal Chemistry Lead Optimization Requiring Defined Stereochemistry and Balanced Lipophilicity

When a medicinal chemistry program requires a cyclobutane scaffold with a well-defined 3D geometry and a predictable lipophilicity profile, cis-3-(fluoromethyl)cyclobutan-1-ol is the preferred building block. Its predicted LogP of 0.16 offers improved aqueous solubility over unsubstituted cyclobutanol (LogP 0.6), while the defined cis stereochemistry ensures reproducible SAR data [1][2]. This is critical for projects where chiral purity directly influences binding affinity and off-target liability [3].

Synthesis of Fluorinated Nucleoside or Antiviral Agents Requiring cis-1,3-Disubstituted Cyclobutane Intermediates

The cis-1,3-relationship of the hydroxyl and fluoromethyl groups makes this compound an ideal precursor for constructing cis-1,3-disubstituted cyclobutane nucleoside analogs, which have demonstrated antiviral activity [1][2]. The defined stereochemistry avoids the formation of diastereomeric mixtures that would require costly and time-consuming separation steps, thereby streamlining process chemistry and improving overall yield.

Building Block Procurement for Structure–Property Relationship (SPR) Studies Involving Fluorine Substitution

Researchers conducting systematic SPR investigations of fluoroalkyl-substituted cyclobutanes should prioritize the cis-CH2F derivative to benchmark the effect of monofluoromethylation. As demonstrated by Demchuk et al., the CH2F group provides a distinct physicochemical profile compared to CHF2 and CF3 analogs, and the cis-stereochemistry offers a defined conformational constraint [1]. Using a defined cis isomer ensures that any observed biological activity can be unambiguously attributed to the CH2F group and its stereochemical presentation.

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